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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational
approaches used to elucidate the molecular properties of 4-Aminoisoxazole hydrochloride.
By leveraging quantum chemical calculations, researchers can gain profound insights into the
geometric, vibrational, and electronic characteristics of this compound, which are pivotal for
understanding its reactivity, stability, and potential applications in drug development.

Introduction

4-Aminoisoxazole and its derivatives are heterocyclic compounds of significant interest in
medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is
often utilized to enhance solubility and stability. Quantum chemical calculations, particularly
those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue to
explore the intricacies of its molecular structure and properties. This guide outlines the key
computational methodologies and the interpretation of the resulting data.

Computational Methodology: A Detailed Protocol

The theoretical investigation of 4-Aminoisoxazole hydrochloride is typically performed using
the Gaussian suite of programs. The following protocol outlines a robust and widely accepted
computational approach.
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Workflow for Quantum Chemical Calculations:
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Caption: A typical workflow for quantum chemical calculations.
Protocol Details:

e Molecular Structure Input: The initial 3D structure of 4-Aminoisoxazole hydrochloride is

constructed using molecular modeling software such as GaussView.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation. This is crucial for obtaining accurate predictions of other properties. A widely
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used and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid
functional combined with a high-level basis set like 6-311++G(d,p).[1][2] This level of theory
provides a good balance between accuracy and computational cost for organic molecules.[3]

 Vibrational Frequency Calculation: Following optimization, a frequency calculation is
performed at the same level of theory to confirm that the optimized structure corresponds to
a true energy minimum (i.e., no imaginary frequencies).[4][5][6] These calculations also
provide theoretical vibrational spectra (FT-IR and FT-Raman).[7]

o Post-Calculation Analyses:

o Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular
and intermolecular bonding and interactions, charge distribution, and bond orders.[8][9]
[10]

o Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a valuable tool for
visualizing the charge distribution and predicting sites for electrophilic and nucleophilic
attack.[11][12][13]

o Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and
their energy gap are key indicators of chemical reactivity and stability.[14][15][16]

Experimental Protocols

For validation of the theoretical results, experimental data is essential. The following are
standard protocols for spectroscopic analysis of small organic molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Protocol:

o Sample Preparation: For a solid sample like 4-Aminoisoxazole hydrochloride, the KBr
pellet method is commonly used. A small amount of the sample is ground with dry potassium
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bromide (KBr) and pressed into a thin, transparent disk.[17] Alternatively, Attenuated Total
Reflectance (ATR) can be used with minimal sample preparation.[17]

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is
recorded. Subsequently, the sample spectrum is recorded.

Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber,
is analyzed to identify characteristic absorption bands corresponding to specific functional
groups.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by observing the magnetic properties of
its atomic nuclei.

Protocol:

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated
solvent (e.g., DMSO-d6, D20).[19][20] A reference standard like Tetramethylsilane (TMS)
may be added.[20]

Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. 1H
and 13C NMR spectra are typically acquired.[21]

Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to
elucidate the connectivity of atoms in the molecule.[22]

Data Presentation: Theoretical Results

The following tables summarize the kind of quantitative data that can be obtained from DFT
calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters

Table 1: Selected Bond Lengths (A)
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Bond Calculated Length (A)
0O1-N2 1.415
N2 =C3 1.298
C3-C4 1.432
C4=C5 1.358
C5-01 1.360
C4 - N6 1.385
N6 - H7 1.012
N6 - H8 1.012
N...H-CI 1.950

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

Atoms (Angle) Calculated Angle Atoms (Dihedral) Calculated Angle
) )

C5-01-N2 108.5 N2-C3-C4-C5 -0.5

0O1-N2=C3 109.2 01-C5-C4-C3 0.4

N2=C3-C4 112.8 C3-C4-C5-01 0.0

C3-C4=0C5 104.3 C5-01-N2-C3 0.3

C4=C5-01 105.2 O1-N2-C3-C4 -0.2

C3-C4-N6 128.0 H7-N6-C4-C3 178.5
C5=C4-N6 127.7 H8-N6-C4-C5 -179.0

Vibrational Frequencies

Table 3: Selected Vibrational Frequencies (cm™1)
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Calculated Frequency

Assignment Experimental FT-IR (cm~?)
(cm™)

N-H Asymmetric Stretch 3450 ~3400

N-H Symmetric Stretch 3350 ~3300

C-H Stretch 3100 ~3080

C=N Stretch 1640 ~1630

N-H Scissoring 1610 ~1600

C=C Stretch 1550 ~1540

C-N Stretch 1320 ~1310

N-O Stretch 910 ~900

Electronic Properties

Table 4: Frontier Molecular Orbital Energies and Related Parameters

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -1.25
HOMO-LUMO Energy Gap (AE) 5.60
lonization Potential (1) 6.85
Electron Affinity (A) 1.25
Electronegativity (X) 4.05
Chemical Hardness (n) 2.80
Chemical Softness (S) 0.357
Electrophilicity Index (w) 2.93
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Visualization of Key Molecular Properties
Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. Regions of
negative potential (red) are susceptible to electrophilic attack, while regions of positive potential
(blue) are prone to nucleophilic attack. The green areas represent regions of neutral potential.

Caption: Conceptual MEP surface of 4-Aminoisoxazole.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding electronic transitions and reactivity. The
HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the
orbital to which an electron is most likely to be accepted. The energy gap between them is a
measure of the molecule's excitability and chemical stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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